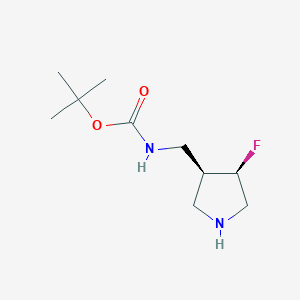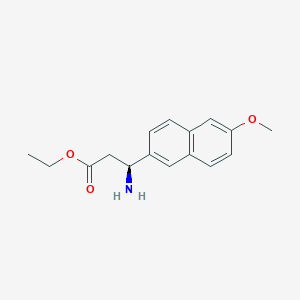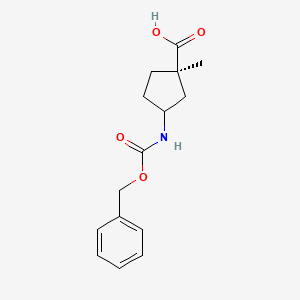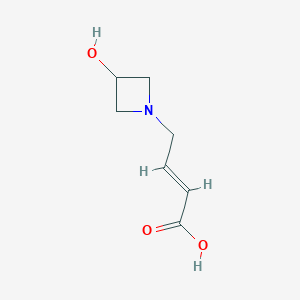
(3-Amino-4-hydroxyphenyl)sulfonylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4-hydroxyphenyl)sulfonylformamide is an organic compound with the molecular formula C7H8N2O4S It is characterized by the presence of an amino group, a hydroxyl group, and a sulfonylformamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-hydroxyphenyl)sulfonylformamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonylformamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3-Amino-4-hydroxyphenyl)sulfonylformamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
(3-Amino-4-hydroxyphenyl)sulfonylformamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-Amino-4-hydroxyphenyl)sulfonylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
(3-Amino-4-hydroxyphenyl)sulfone: Similar structure but lacks the formamide group.
(3-Amino-4-hydroxyphenyl)formamide: Similar structure but lacks the sulfonyl group.
(3-Amino-4-hydroxyphenyl)carboxamide: Similar structure but has a carboxamide group instead of a sulfonylformamide group.
Uniqueness
(3-Amino-4-hydroxyphenyl)sulfonylformamide is unique due to the presence of both sulfonyl and formamide groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C7H8N2O4S |
|---|---|
分子量 |
216.22 g/mol |
IUPAC名 |
(3-amino-4-hydroxyphenyl)sulfonylformamide |
InChI |
InChI=1S/C7H8N2O4S/c8-5-3-4(1-2-6(5)10)14(12,13)7(9)11/h1-3,10H,8H2,(H2,9,11) |
InChIキー |
CLOGGGKIBULFPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(=O)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)

![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)






![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)

![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)


